molecular formula C16H15Cl3N2O4S B2701826 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide CAS No. 338961-59-4

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide

Cat. No.: B2701826
CAS No.: 338961-59-4
M. Wt: 437.72
InChI Key: XQTISKRLICNRBH-UHFFFAOYSA-N
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Description

The compound 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide (CAS 338961-59-4) is a chlorinated acetamide derivative featuring a sulfonamide bridge, multiple chloro substituents, and a methoxy group. It is classified as a molecular building block, indicating its utility in synthetic chemistry for constructing complex molecules . Its structure (Figure 1) includes:

  • A 4-chlorophenylsulfonyl group linked to a 2,4-dichloro-5-methoxyphenylamino moiety.
  • An N-methylacetamide backbone.

The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL, a widely used tool for small-molecule structural determination .

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N2O4S/c1-20-16(22)9-21(14-8-15(25-2)13(19)7-12(14)18)26(23,24)11-5-3-10(17)4-6-11/h3-8H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTISKRLICNRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide is a synthetic compound with potential pharmaceutical applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C19H21Cl3N2O5S
  • Molar Mass : 495.8 g/mol
  • IUPAC Name : 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]amino-N-methylacetamide

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. It is hypothesized to function as an inhibitor of certain kinases, which play critical roles in cell proliferation and survival.

Anticancer Activity

Research indicates that the compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against:

  • Breast Cancer Cells : IC50 values suggest effective inhibition of cell proliferation.
  • Lung Cancer Cells : Induction of apoptosis has been observed.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating cytokine production and inhibiting the NF-kB signaling pathway, which is crucial in inflammatory responses.

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)15Inhibition of cell proliferation
AnticancerA549 (Lung Cancer)20Induction of apoptosis
Anti-inflammatoryRAW 264.7 (Macrophage)25Modulation of cytokine production

Case Studies

  • Study on Breast Cancer Cell Lines
    • Objective : To evaluate the anticancer effects on MCF-7 cells.
    • Findings : The compound reduced cell viability significantly after 48 hours of treatment, with morphological changes indicative of apoptosis.
  • Study on Inflammatory Response
    • Objective : To assess the anti-inflammatory effects in RAW 264.7 macrophages.
    • Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential to modulate inflammatory cytokines effectively.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The design of similar sulfonamide derivatives has shown promising results against various cancer cell lines. For instance, compounds with structural similarities to 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide have been evaluated for their cytotoxic effects on human cancer cells, including colon and breast cancer lines.

Case Study: Cytotoxic Evaluation

A study conducted by researchers demonstrated that several sulfonamide derivatives exhibited significant cytotoxic activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The quantitative structure–activity relationship (QSAR) analysis indicated that modifications in the chemical structure could enhance the anticancer properties of these compounds .

Pharmacological Applications

In addition to its anticancer properties, 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide may have broader pharmacological applications. Research into related compounds has suggested potential uses in treating bacterial infections and other diseases due to their biological activity against various pathogens.

Compound NameActivity TypeTarget OrganismReference
Compound AAnticancerHCT-116
Compound BAntimicrobialMycobacterial
Compound CAntifungalFungal Strains

Chemical Reactions Analysis

Reaction Conditions

ParameterDetails
Temperature Controlled between 70–150°C to ensure selectivity and stability.
Reaction Time Ranges from hours to several days , depending on intermediates and catalysts.
Atmosphere Conducted under inert gases (e.g., nitrogen) to minimize side reactions.

Monitoring Techniques

The progress of reactions is typically assessed using:

  • Thin-layer chromatography (TLC) : To track intermediate purification and final product formation.

  • High-performance liquid chromatography (HPLC) : For quantitative analysis and purity confirmation.

Mechanism of Action (Hypothetical)

While explicit data on this compound’s reactivity is limited, its structural features suggest:

  • Hydrogen bonding : Enabled by amide and sulfonamide groups, which may interact with biological targets (e.g., enzymes).

  • π–π stacking : Chlorinated aromatic rings and methoxy groups facilitate non-covalent interactions with protein residues.

  • Electrophilic substitution : Chlorine atoms on aromatic rings may undergo displacement reactions under basic conditions.

Structural Correlations with Reactivity

FeatureImpact on Reactivity
Sulfonamide group Enhances stability and directs nucleophilic attacks due to electron-withdrawing effects.
Chlorinated rings Increase lipophilicity, potentially affecting solubility and bioavailability .
Methoxy group Activates aromatic rings for electrophilic substitution while providing electron-donating effects.

Analytical Methods for Characterization

TechniquePurpose
NMR Confirms molecular structure and purity by analyzing proton environments.
Infrared (IR) Identifies functional groups (amide bonds, sulfonamides) via characteristic absorption peaks.

Related Compounds and Insights

  • N-(4-chlorophenylsulfonyl)-2,2-dichloroacetamide : Shares structural similarities, with hydrogen bonding (N–H⋯O) observed in crystallographic studies, suggesting analogous stabilization mechanisms .

  • N-(2,4-dichloro-5-methoxyphenyl)acetamide : A simpler precursor, highlighting the importance of substitution patterns in reactivity .

Challenges and Considerations

  • Synthetic complexity : Multi-step synthesis requires rigorous control of reaction parameters to achieve high purity.

  • Biological interactions : Limited experimental data on specific reaction pathways, necessitating further mechanistic studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name (CAS) Molecular Formula Substituents/Functional Groups Notable Features
Target Compound (338961-59-4) Not provided 4-chlorophenylsulfonyl, 2,4-dichloro-5-methoxyphenyl, N-methylacetamide High halogen density; methoxy group
2-[[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide (499101-52-9) C24H21ClN4O2S Triazole ring, 4-chlorophenyl, 4-methoxyphenyl, 3-methylphenyl Heterocyclic triazole; increased rigidity
2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide (795287-66-0) C18H20Cl2N2O3S2 Diethylsulfamoyl, chloroacetamide, thioether linkage Sulfamoyl group; enhanced hydrophilicity
N-(5-Chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide (756838-78-5) C19H22ClN2O3S Ethylsulfonamide, 4-methylphenyl, 5-chloro-2-methylphenyl Alkyl chains; reduced steric hindrance
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573943-64-3) C23H23ClN4O2S2 Pyridinyl-triazole, ethyl group, 4-chloro-2-methoxy-5-methylphenyl Nitrogen-rich heterocycle; polar pyridine

Key Differences and Implications

Methoxy Group: The 5-methoxy substituent in the target compound may improve solubility in polar solvents compared to purely chlorinated analogs like .

Heterocyclic vs. In contrast, the target compound’s purely aromatic system may prioritize π-π stacking.

Sulfonamide vs. Sulfamoyl Groups :

  • The sulfonamide group in the target compound differs from the sulfamoyl group in , altering electronic distribution and acidity. Sulfamoyl groups (N-linked) are more polar, which could influence membrane permeability in drug design.

Alkyl vs. Aryl Substituents :

  • The ethyl and methyl groups in and reduce steric bulk compared to the target’s dichlorophenyl system, possibly enhancing metabolic stability.

Q & A

Q. What are the optimal synthetic routes for 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via a multi-step pathway involving sulfonylation, chloroacetylation, and nucleophilic substitution. Key steps include:

  • Sulfonylation of 2,4-dichloro-5-methoxyaniline with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane) .
  • N-methylation using methyl iodide in the presence of a base (e.g., potassium carbonate) to form the N-methylacetamide moiety .
  • Optimization strategies :
    • Use anhydrous solvents and controlled temperatures (0–5°C for exothermic steps).
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to minimize side products.
    • Monitor reaction progress using TLC or HPLC to adjust stoichiometry.
    • Reported yields for analogous chloroacetamides range from 47–98% depending on amine reactivity and purification efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C5, sulfonyl at N4) and methylacetamide conformation .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.
  • High-Resolution Mass Spectrometry (HRMS) for exact mass validation (e.g., [M+H]⁺ or [M-H]⁻ ions).
  • X-ray Crystallography (if crystalline): Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and acetamide NH) .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. How can researchers address solubility challenges for in vitro assays involving this compound?

Methodological Answer: Solubility can be enhanced through:

  • Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers (e.g., PBS with 0.1% Tween-80) .
  • pH adjustment : For ionizable groups (e.g., sulfonamide), prepare solutions at pH 7.4 to maximize solubility.
  • Cyclodextrin complexation : Hydroxypropyl-β-cyclodextrin (HPβCD) improves aqueous solubility of lipophilic acetamides .
  • Micellar formulations : Non-ionic surfactants (e.g., Cremophor EL) for cell-based assays to prevent aggregation .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, methoxy, sulfonyl groups) influence the compound’s biological activity and physicochemical properties?

Methodological Answer: A quantitative structure-activity relationship (QSAR) approach is recommended:

  • Physicochemical parameters : Calculate logP (lipophilicity), polar surface area (PSA), and hydrogen-bonding capacity using software like MarvinSketch or MOE .
  • Biological assays : Test derivatives with systematic substitutions (e.g., replacing 4-chlorophenylsulfonyl with 4-fluorophenylsulfonyl) in target-specific models (e.g., kinase inhibition assays) .
  • Key findings from analogous compounds :
    • Electron-withdrawing groups (e.g., -Cl) enhance receptor binding but reduce solubility.
    • Methoxy groups at C5 improve metabolic stability by steric hindrance of cytochrome P450 oxidation .

Q. How can contradictions in biological activity data across different in vitro models be resolved?

Methodological Answer:

  • Standardize assay conditions :
    • Use identical cell lines (e.g., HepG2 for liver toxicity, MCF-7 for anticancer activity) and passage numbers.
    • Control for serum content (e.g., 10% FBS vs. serum-free) to minimize protein binding variability .
  • Mechanistic studies :
    • Perform target engagement assays (e.g., thermal shift assays) to confirm direct binding to purported targets.
    • Use knockout models (e.g., CRISPR-Cas9) to validate target specificity if off-target effects are suspected .
  • Data normalization : Express activity as % inhibition relative to positive/negative controls to account for inter-assay variability .

Q. What experimental designs are appropriate for assessing environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolytic stability :
    • Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours; analyze degradation products via LC-MS .
  • Photodegradation :
    • Expose to UV light (λ = 254–365 nm) in a photoreactor; monitor using HPLC-PDA to identify quinone or sulfone byproducts .
  • Microbial degradation :
    • Use soil slurry models with activated sludge ; quantify residual compound via GC-MS after 7–14 days .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to target proteins (e.g., kinases, GPCRs) .
  • ADMET prediction : Tools like SwissADME or pkCSM estimate:
    • Bioavailability : Target PSA < 140 Ų and logP < 5 for oral absorption.
    • Metabolic sites : Identify labile positions (e.g., N-methyl group) for deuterium substitution to prolong half-life .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., replacing Cl with CF₃) .

Q. What in vivo models are suitable for evaluating efficacy and toxicity, and how should dosing regimens be optimized?

Methodological Answer:

  • Rodent models :
    • Xenograft mice (e.g., HCT-116 colon cancer) for antitumor efficacy; dose at 10–50 mg/kg/day via oral gavage .
    • Pharmacokinetic profiling : Collect plasma at 0.5, 2, 6, 12, 24 hours post-dose; calculate AUC, Cmax, and t₁/₂ .
  • Toxicity endpoints :
    • Monitor liver enzymes (ALT/AST) and renal markers (creatinine) weekly.
    • Histopathological analysis of liver, kidney, and spleen after 28-day repeated dosing .
  • Dose optimization : Use Hill equation modeling to balance efficacy (EC₅₀) and toxicity (LD₅₀) .

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